(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone
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Overview
Description
“(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone” is a chemical compound with the molecular formula C19H17ClFN3OS and a molecular weight of 389.87. It is related to a class of compounds known as benzothiazoles .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Scientific Research Applications
Synthesis and Structural Analysis
Research involving the synthesis and structural exploration of bioactive heterocycles, such as (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, indicates the interest in understanding the conformation and stability of similar compounds. These studies often involve comprehensive characterizations using techniques like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies to analyze intermolecular interactions and crystal structures (Benaka Prasad et al., 2018).
Antimicrobial Activity
Compounds with benzothiazole and piperazine components have been evaluated for antimicrobial properties. For instance, derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid showed variable and modest activity against bacteria and fungi, underlining the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Anticonvulsant and Analgesic Activities
The exploration of novel compounds for their potential anticonvulsant and analgesic effects is another area of research. For example, a series of (5-amino-3-substituted-1, 2, 4-triazin-6-yl) (2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives were synthesized and evaluated for their anticonvulsant activities, indicating the therapeutic potential of such compounds (Malik & Khan, 2014).
Antimycobacterial Activity
The synthesis and evaluation of fluorinated benzothiazolo imidazole compounds for antimycobacterial activity highlight the ongoing search for new treatments against mycobacterial infections. Some synthesized compounds demonstrated promising antimicrobial activity, suggesting the importance of structural modifications to enhance therapeutic effects (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the inhibition or activation of enzymes or receptors .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, often related to their biological activities .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, often resulting in therapeutic effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3OS/c1-12-15(20)6-7-16-17(12)22-19(26-16)24-10-8-23(9-11-24)18(25)13-2-4-14(21)5-3-13/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEMNSZNTUVNSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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